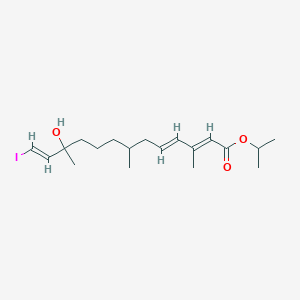
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole is an organic compound that has been widely studied for its potential applications in various scientific fields. This compound has a unique molecular structure that makes it an important building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to a wide range of biochemical and physiological effects, which we will discuss in the next section.
Biochemische Und Physiologische Effekte
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole in lab experiments is its versatility. This compound can be easily modified to create a wide range of derivatives, which can be used to study various biological targets and applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole. One of the most promising areas of research is the development of new derivatives with improved properties and applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to its potential use in drug discovery.
Synthesemethoden
The synthesis of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 2-chloroethyl methyl ether in the presence of potassium carbonate. The resulting intermediate is then reacted with thioacetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a building block for the synthesis of other compounds. This compound has been used to synthesize a wide range of derivatives that have shown promising results in various applications, including drug discovery, material science, and catalysis.
Eigenschaften
CAS-Nummer |
108345-12-6 |
|---|---|
Produktname |
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole |
Molekularformel |
C8H14N2O2S3 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2,5-bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H14N2O2S3/c1-11-3-5-13-7-9-10-8(15-7)14-6-4-12-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
TZMHYDQCMVYIFN-UHFFFAOYSA-N |
SMILES |
COCCSC1=NN=C(S1)SCCOC |
Kanonische SMILES |
COCCSC1=NN=C(S1)SCCOC |
Synonyme |
DL-GLUTAMIC-2-13C ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



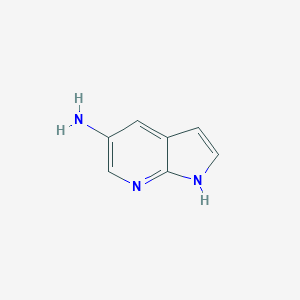
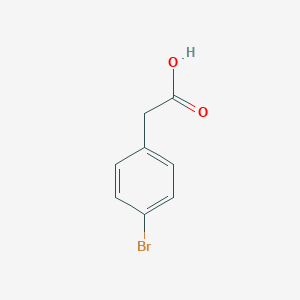
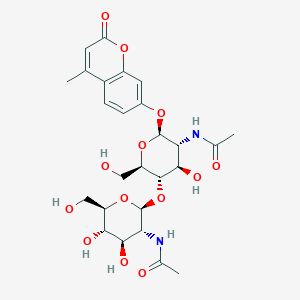
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
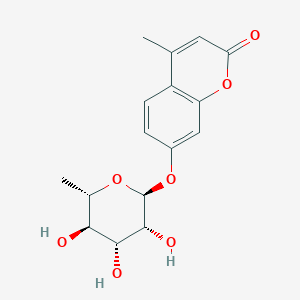
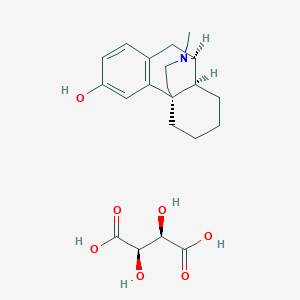
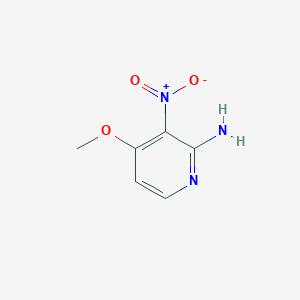

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)


